molecular formula C12H11F2N3O3 B13823501 1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid

1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid

Cat. No.: B13823501
M. Wt: 283.23 g/mol
InChI Key: CLHNOCISXBRBME-UHFFFAOYSA-N
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Description

1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is favored for its high yield and regioselectivity . The reaction conditions generally include the use of copper(I) iodide as a catalyst and a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

In industrial settings, the synthesis of triazoles can be scaled up using continuous flow methods. These methods offer advantages such as improved safety, efficiency, and scalability. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow reactors has been reported to produce high yields of triazoles .

Chemical Reactions Analysis

Types of Reactions

1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid involves its interaction with specific enzymes and receptors in biological systems. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This compound is known to target enzymes involved in cell wall synthesis in fungi, making it a potential antifungal agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F2N3O3

Molecular Weight

283.23 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C12H11F2N3O3/c1-2-9-10(11(18)19)15-16-17(9)7-3-5-8(6-4-7)20-12(13)14/h3-6,12H,2H2,1H3,(H,18,19)

InChI Key

CLHNOCISXBRBME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)O

Origin of Product

United States

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